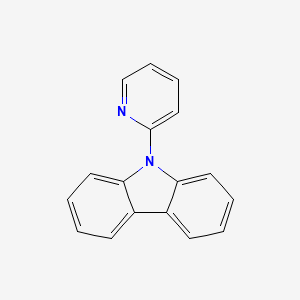
9-(2-Pyridyl)carbazole
Vue d'ensemble
Description
9-(2-Pyridyl)carbazole is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
1.1 Organic Light-Emitting Diodes (OLEDs)
9-(2-Pyridyl)carbazole serves as an efficient dopant in OLEDs due to its high triplet energy and favorable electronic properties. Research indicates that compounds incorporating pyridine and carbazole units can enhance the performance of OLEDs significantly.
- Case Study: Phosphorescent OLEDs
In a study involving a tetradentate ligand based on carbazole and 2,3'-bipyridine, devices were fabricated that demonstrated a maximum external quantum efficiency (EQE) of 26.6% and a power efficiency of 64.3 lm/W. The incorporation of platinum(II) complexes with 9-(2-pyridyl)-carbazole derivatives was crucial for achieving these efficiencies, showcasing the compound's potential in high-performance OLEDs .
1.2 Electrochromic Devices
The compound is also utilized in electrochromic applications, where it contributes to the development of materials with significant optical contrast and rapid switching times.
- Case Study: Copolymers in Electrochromic Devices
Copolymers containing the 2,6-di(9H-carbazol-9-yl)pyridine unit were reported to exhibit remarkable electrochromic behaviors with an optical contrast of ΔT = 45.8% and a short switching time of approximately 0.3 seconds . This highlights the versatility of this compound in developing advanced materials for electronic applications.
Medicinal Chemistry
2.1 Biological Activities
The biological activities of carbazole derivatives, including this compound, have garnered attention for their potential therapeutic benefits.
-
Antimicrobial Properties
A series of N-substituted carbazoles have shown promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for these compounds ranged from 12.6 to 22.3 mm at concentrations of 100 µg/mL . This suggests that derivatives of this compound could be explored further for their antibacterial properties. -
Antitumor Activity
Research indicates that certain derivatives can block proliferation and induce apoptosis in cancer cells. For example, specific carbazole compounds have been evaluated for their ability to inhibit cell growth in various cancer types . The mechanisms through which these compounds exert their effects are under investigation, with some showing high predictive scores for effectiveness against tumors.
Structural Characteristics and Synthesis
The synthesis of this compound involves direct ortho-arylation techniques that facilitate the formation of this complex structure through C–H bond activation methods . This synthetic approach not only enhances yield but also allows for the exploration of various structural isomers that can impact the electronic properties beneficially.
Analyse Des Réactions Chimiques
Key Conditions and Results
| Entry | Catalyst System | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5 mol%) | AgNO₃ | t-BuOH | 72–93 |
| 2 | Pd(OAc)₂ + p-benzoquinone | Ag₂CO₃ | DCE | 68–85 |
-
Mechanistic Insights :
Key Conditions and Results
| Entry | Catalyst System | Co-Catalyst | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5 mol%) | NHPI | O₂ | 65–82 |
| 2 | Pd(OAc)₂ (5 mol%) + TEMPO | - | O₂ | 0 |
-
Mechanistic Pathway :
Key Conditions and Results
| Entry | Catalyst System | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | [Ru(p-cymene)Cl₂]₂ (5 mol%) | Ag₂CO₃ | 140 | 56 |
| 2 | [Ru(p-cymene)Cl₂]₂ (5 mol%) | Ag₂CO₃ + O₂ | 160 | 70 |
-
Optimization :
Key Conditions and Results
| Entry | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | Allylic alcohol | [RhCp*Cl₂]₂ + AgSbF₆ | 75–89 |
| 2 | Cyclopropanol | [Cp*RhCl₂]₂ + CsOAc | 68–82 |
-
Mechanism :
Key Conditions and Results
| Entry | Light Source | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | Blue LED (450 nm) | Pd(OAc)₂ + Ru(bpy)₃Cl₂ | 72–88 |
| 2 | Dark | Pd(OAc)₂ + Ru(bpy)₃Cl₂ | 0 |
-
Features :
Comparative Analysis of Directing Groups
| Directing Group | Reaction Type | Removable? | Key Advantage |
|---|---|---|---|
| Pyridinyl | Arylation, Acylation | Yes | Facilitates diverse C–H activation |
| Pyrimidinyl | Alkylation, Arylation | Yes | Enhances regioselectivity |
Propriétés
Numéro CAS |
23866-67-3 |
|---|---|
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19(15)17-11-5-6-12-18-17/h1-12H |
Clé InChI |
JDINBEDUGBFLEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=N4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














